molecular formula C9H11NO B1367254 3-Phenoxyazetidine CAS No. 76263-18-8

3-Phenoxyazetidine

Cat. No. B1367254
CAS RN: 76263-18-8
M. Wt: 149.19 g/mol
InChI Key: CCDAHKDEKOTDGR-UHFFFAOYSA-N
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Description

3-Phenoxyazetidine is a chemical compound with the molecular formula C9H11NO. It has an average mass of 149.190 Da and a mono-isotopic mass of 149.084061 Da . It is also known by other names such as 3-Azetidinyl phenyl ether and 3-Phenoxy-azetidine .


Synthesis Analysis

The synthesis of 3-Phenoxyazetidine involves the reaction of phenylthio/phenoxyacetic acid with appropriate Schiff bases in the presence of triethylamine with phosphorus oxychloride in dry methylene chloride under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of 3-Phenoxyazetidine consists of 12 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Azetidine(s) .


Physical And Chemical Properties Analysis

3-Phenoxyazetidine has a density of 1.1±0.1 g/cm³, a boiling point of 239.6±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 47.7±3.0 kJ/mol and the flash point is 89.7±14.8 °C. The index of refraction is 1.550 and the molar refractivity is 43.5±0.3 cm³ .

Scientific Research Applications

3-Phenoxyazetidine

is a chemical compound with the molecular formula C9H11NO . It’s often used in the field of chemical synthesis . The compound is typically stored at room temperature and has a light pink oil physical form .

There’s also a variant of this compound known as 3-Phenoxyazetidine hydrochloride with the molecular formula C9H12ClNO . This variant is a solid and is stored in an inert atmosphere at 2-8°C .

Please remember to handle these compounds with care, as they may pose hazards such as skin and eye irritation, and respiratory irritation . Always refer to the Material Safety Data Sheet (MSDS) for safety information .

properties

IUPAC Name

3-phenoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDAHKDEKOTDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510495
Record name 3-Phenoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxyazetidine

CAS RN

76263-18-8
Record name 3-Phenoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-benzhydryl-3-phenoxyazetidine (D20) (2.28 g, 7.23 mmol) was dissolved in ethanol (50 ml) and Pd/C (400 mg, w/w 10%) was added. The mixture was heated at 70° C. under hydrogen atmosphere (50 psi) for 18 hours then filtered off. The filtrate was concentrated to obtain a residue which was recrystallized from diethylether to provide the title compound (D48) (400 mg) as a white solid.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MS Magtoof, ZS Hassan - National Journal of Chemistry (NJC), 2011 - iasj.net
… with the synthesis and characterization of the 3–phenylthio/3-phenoxyazetidine-2-one 3(ae). … to furnish corresponding 3–phenylthio/3-phenoxyazetidine-2-one 3(ae) in moderate yields . …
Number of citations: 2 www.iasj.net
K Mollet, S Catak, M Waroquier… - The Journal of …, 2011 - ACS Publications
… 3-phenoxyazetidine 5a is described here. To an ice-cooled solution of cis-2-(2-hydroxyethyl)-1-isopropyl-3-phenoxyazetidine … -(2-mesyloxyethyl)-3-phenoxyazetidine 5a. Due to the high …
Number of citations: 43 pubs.acs.org
A Žukauskaitė, S Mangelinckx, V Buinauskaitė… - Amino Acids, 2011 - Springer
… As a representative example, the synthesis of ethyl 1-tert-pentyl-3-phenoxyazetidine-3-… on silica gel (petroleum ether/Et 2 O 7/3) afforded 3-phenoxyazetidine 20b in 81% yield. …
Number of citations: 48 link.springer.com
S Stanković, H Goossens, S Catak… - The Journal of …, 2012 - ACS Publications
… )-3-methyl-3-phenoxyazetidine 7g is described here. 2-… 1-(4-methoxybenzyl)-3-methyl-3-phenoxyazetidine 7g and 1-(4-… -methoxybenzyl)-3-methyl-3-phenoxyazetidine 7g (0.93 g, 65%) …
Number of citations: 29 pubs.acs.org
MM Claffey, CJ Helal, PR Verhoest… - Journal of medicinal …, 2012 - ACS Publications
… Our hypothesis was that the 3-phenoxyazetidine overlapped with an established pharmacophore for DAT inhibition, 4-phenylpiperidine. (18) Pharmacophore disruption was pursued by …
Number of citations: 57 pubs.acs.org
J Dolfen, EB Boydas, V Van Speybroeck… - The Journal of …, 2017 - ACS Publications
… -1-hydroxyethyl]-1-isopropyl-3-phenoxyazetidine 7a is described. To an ice-cooled solution … -trifluoro-1-hydroxyethyl]-1-isopropyl-3-phenoxyazetidine 7a in a yield of 94% (815 mg, 2.82 …
Number of citations: 14 pubs.acs.org
NS Al-Hamdan, AM Al-Etaibi… - Canadian Journal of …, 2016 - cdnsciencepub.com
The kinetics of the gas-phase thermolysis reaction of seven β-lactams and their thione analogues were investigated over the temperature range 533–603 K for the β-lactams and 463–…
Number of citations: 1 cdnsciencepub.com
J Dolfen - 2017 - biblio.ugent.be
Azaheterocyclic systems comprise valuable substructures of biologically active compounds and, as a consequence, the design of novel synthetic approaches toward azaheterocyclic …
Number of citations: 2 biblio.ugent.be
M Yang, H Jiang, Z Yang, X Liu, H Sun, M Hao… - European Journal of …, 2022 - Elsevier
… The synthesis started from the amide formation of 4-chloro-7H-pyrrolo[2,3-d] pyrimidine-5-carboxylic acid and 3-phenoxyazetidine hydrochloride, which afforded intermediate 50. …
Number of citations: 3 www.sciencedirect.com
DR Parmar, JY Soni, R Guduru, RH Rayani… - Archiv der …, 2021 - Wiley Online Library
Azetidines are almost unexplored among nitrogen‐containing saturated heterocycles due to difficulties associated with their synthesis. However, over the past few years, attempts have …
Number of citations: 21 onlinelibrary.wiley.com

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